molecular formula C8H6ClFO2 B2478151 Methyl 5-chloro-2-fluorobenzoate CAS No. 57381-36-9

Methyl 5-chloro-2-fluorobenzoate

Cat. No.: B2478151
CAS No.: 57381-36-9
M. Wt: 188.58
InChI Key: NFYVEESAHPQMJI-UHFFFAOYSA-N
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Description

Methyl 5-chloro-2-fluorobenzoate (CAS 57381-36-9) is a high-value fluorinated building block supplied as a light yellow to colorless liquid with a minimum purity of 99.0% . This compound is a versatile intermediate in organic synthesis, with its primary research applications in the development of novel pharmaceuticals and agrochemicals . In pharmaceutical research, it serves as a key precursor for the synthesis of targeted therapies, including anticancer agents such as kinase inhibitors and central nervous system agents . The benzoate ester functionality is a common handle for further transformation, notably through reactions like Suzuki coupling or amidation, to construct more complex molecular architectures . The presence of both fluorine and chlorine atoms on the aromatic ring is strategically valuable; the fluorine atom can enhance a molecule's metabolic stability and bioavailability, while the chlorine atom and the ester group offer orthogonal sites for further functionalization . In the field of agrochemicals, it acts as a key intermediate for creating advanced herbicides and insecticides, such as fluorinated analogs of phenoxycarboxylic acids, which can improve resistance management profiles . Additionally, this chemical finds utility in material science as a monomer for liquid crystal materials and functional polymers, where the halogen atoms contribute to thermal stability and dielectric properties . This product is classified as an irritant (H315-H319-H335) and must be handled with appropriate PPE. It is stored sealed in a dry environment at room temperature[c:2] . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-chloro-2-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO2/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFYVEESAHPQMJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57381-36-9
Record name methyl 5-chloro-2-fluorobenzoate
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Significance of Halogenation in Aromatic Systems for Advanced Organic Synthesis

Halogenation, the introduction of one or more halogen atoms into a molecule, is a fundamental transformation in organic synthesis. numberanalytics.commt.com When applied to aromatic systems, this process dramatically influences the electronic and steric properties of the benzene (B151609) ring, thereby modulating its reactivity and interaction with other molecules. numberanalytics.com

The introduction of halogen atoms, such as chlorine and fluorine, which are electron-withdrawing, can activate or deactivate the aromatic ring towards certain reactions. This is a critical aspect in directing the regioselectivity of subsequent chemical modifications. numberanalytics.com For instance, halogenated aromatics are pivotal starting materials for a variety of cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net These reactions are indispensable in the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials like polymers and dyes. numberanalytics.comnumberanalytics.com

Furthermore, the presence of halogens can enhance the biological activity of a molecule, a property extensively exploited in medicinal chemistry. numberanalytics.commt.com The specific type of halogen also plays a crucial role; for example, fluorine's high electronegativity can lead to more stable compounds, while iodine can be more easily displaced in subsequent reactions. mt.com

Overview of Methyl Benzoate Derivatives in Academic Research Contexts

Esterification Reactions for this compound Synthesis

The most common and direct method for the synthesis of this compound is the Fischer-Speier esterification of 5-chloro-2-fluorobenzoic acid.

The synthesis is typically achieved by reacting 5-chloro-2-fluorobenzoic acid with methanol in the presence of a strong acid catalyst. Sulfuric acid (H₂SO₄) is a frequently employed catalyst for this transformation. The reaction mixture is generally heated to reflux to drive the equilibrium towards the formation of the ester. nii.ac.jp

A typical laboratory-scale synthesis involves dissolving 5-chloro-2-fluorobenzoic acid in an excess of methanol, followed by the careful addition of a catalytic amount of concentrated sulfuric acid. The mixture is then heated at reflux for several hours. After cooling, the reaction is worked up by neutralizing the excess acid, typically with a sodium bicarbonate solution, and then extracting the product into an organic solvent.

Table 1: Reagents and Conditions for Acid-Catalyzed Esterification

Reactant 1 Reactant 2 Catalyst Solvent Reaction Condition
5-chloro-2-fluorobenzoic acid Methanol Sulfuric Acid Methanol Reflux

The acid-catalyzed esterification of 5-chloro-2-fluorobenzoic acid proceeds through a well-established nucleophilic acyl substitution mechanism. The process is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst. This protonation significantly increases the electrophilicity of the carbonyl carbon.

Subsequently, the lone pair of electrons on the oxygen atom of methanol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then undergoes a proton transfer, a process often facilitated by the solvent (methanol), to convert one of the hydroxyl groups into a better leaving group (water). The intermediate then collapses, expelling a molecule of water and reforming the carbonyl double bond. The final step involves the deprotonation of the carbonyl oxygen to regenerate the acid catalyst and yield the final product, this compound. The entire process is a series of equilibria.

To maximize the yield and selectivity of this compound, several factors in the esterification process can be optimized. The use of a large excess of methanol not only serves as the solvent but also shifts the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle.

The choice and amount of catalyst are also critical. While sulfuric acid is effective, other acid catalysts can also be used. The reaction temperature and time are interdependent variables that need to be carefully controlled. Prolonged reaction times at elevated temperatures can sometimes lead to the formation of by-products. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography (GC) is crucial to determine the optimal reaction time for achieving maximum conversion of the starting material while minimizing degradation or side reactions.

Post-reaction work-up procedures, including the neutralization and extraction steps, also play a role in the final isolated yield and purity of the product. Efficient removal of unreacted carboxylic acid and the catalyst is essential for obtaining a high-purity product.

Advanced Synthetic Transformations Involving this compound

The presence of both chloro and fluoro substituents on the aromatic ring, along with the methyl ester group, makes this compound a substrate for a variety of advanced synthetic transformations.

The chlorine and fluorine atoms on the benzene ring of this compound can participate in various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The relative reactivity of the C-Cl and C-F bonds often allows for selective transformations. Generally, the C-Cl bond is more reactive than the C-F bond in typical cross-coupling reactions like Suzuki, Heck, and Buchwald-Hartwig aminations. This differential reactivity can, in principle, be exploited for sequential functionalization of the aromatic ring.

While specific examples for this compound are not extensively documented in readily available literature, the principles of these reactions are broadly applicable. For instance, a Suzuki coupling would likely proceed at the C-Cl position, coupling with a boronic acid in the presence of a palladium catalyst and a base to form a new C-C bond. Similarly, a Buchwald-Hartwig amination would be expected to selectively form a C-N bond at the site of the chlorine atom. The specific choice of catalyst, ligands, and reaction conditions would be crucial in achieving high selectivity and yield for such transformations.

The ester functionality of this compound is susceptible to nucleophilic acyl substitution. This class of reactions involves the attack of a nucleophile on the electrophilic carbonyl carbon of the ester, leading to the displacement of the methoxy (B1213986) group.

One key example of this reactivity is the hydrolysis of the ester back to its corresponding carboxylic acid, 5-chloro-2-fluorobenzoic acid. This reaction can be catalyzed by either acid or base. Base-catalyzed hydrolysis, or saponification, is generally irreversible and involves the attack of a hydroxide (B78521) ion on the carbonyl carbon.

Another important nucleophilic acyl substitution is ammonolysis or amidation, where ammonia (B1221849) or a primary or secondary amine reacts with the ester to form the corresponding amide. For instance, the reaction of this compound with methylamine (B109427) can yield Methyl 5-chloro-2-(methylamino)benzoate. This transformation typically requires heating and may be carried out with or without a catalyst.

Table 2: Examples of Nucleophilic Acyl Substitution Reactions

Reactant Nucleophile Product
This compound Water (in presence of acid or base) 5-chloro-2-fluorobenzoic acid
This compound Methylamine Methyl 5-chloro-2-(methylamino)benzoate

Precursor Chemistry and Intermediate Generation

The synthesis of this compound relies on the availability of its corresponding carboxylic acid, 5-chloro-2-fluorobenzoic acid, and other related halogenated precursors. These precursors are themselves synthesized through various multi-step pathways.

A common industrial method for a related isomer, 2-chloro-4-fluorobenzoic acid, begins with m-chloroaniline. This process involves a four-step sequence that includes the protection of the amino group, followed by further transformations to yield the desired halogenated benzoic acid with high purity. Another synthetic route starts from a different precursor, 3-chloro-4-fluorophenol, which undergoes regioselective nitration using mild conditions to produce 5-chloro-4-fluoro-2-nitrophenol. nih.gov This intermediate is a key building block for more complex heterocyclic structures. nih.gov

The Sandmeyer reaction provides a classic and effective method for introducing halogens onto an aromatic ring. For instance, 2-chloro-5-iodobenzoic acid can be synthesized from methyl 2-aminobenzoate (B8764639) through a sequence of iodination, a Sandmeyer reaction to replace the amino group with a chloro group, and subsequent hydrolysis of the ester to the carboxylic acid. google.com

Target PrecursorStarting MaterialKey ReactionsReference
2-Chloro-4-fluorobenzoic acidm-ChloroanilineAmino group protection, multi-step transformation
5-Chloro-4-fluoro-2-nitrophenol3-Chloro-4-fluorophenolRegioselective nitration nih.gov
2-Chloro-5-iodobenzoic acidMethyl 2-aminobenzoateIodination, Sandmeyer reaction, Hydrolysis google.com

This compound and its corresponding carboxylic acid are valuable intermediates in extended synthetic sequences, particularly in the development of pharmaceuticals and advanced materials. The specific arrangement of the halogen atoms on the benzene ring is crucial for the biological activity or material properties of the final product.

In pharmaceutical research, 5-chloro-2-fluorobenzoic acid is a key building block for designing potent enzyme inhibitors. ossila.com It is used in the molecular design of pyrimidine-based Aurora kinase inhibitors, where the presence of the chloride substituent has been shown to enhance the binding affinity of the final molecule to the Aurora A enzyme, promoting the degradation of oncoproteins. ossila.com Substituted aminofluorobenzoic acids are also critical precursors for various therapeutic agents, including anti-inflammatory drugs and indole (B1671886) derivatives. orgsyn.org

Beyond pharmaceuticals, this precursor is utilized in materials science. For the synthesis of poly(phenylene ether)-based electrolyte membranes for proton exchange fuel cells, 5-chloro-2-fluorobenzoic acid is first converted into its more reactive benzoyl chloride form. ossila.com This activated intermediate then undergoes further reactions, such as a Friedel-Crafts reaction with anisole, followed by nickel-mediated homocoupling to form the final polymer. ossila.com This demonstrates the compound's role as a foundational unit that is elaborated upon in a multi-step sequence to create functional polymers. ossila.com

Final Product/Application AreaRole of PrecursorKey Transformation StepReference
Aurora Kinase InhibitorsBuilding block for pyrimidine-based inhibitorChloride enhances binding affinity to target enzyme ossila.com
Poly(phenylene ether) MembranesMonomer precursor for functional polymerConversion to benzoyl chloride for Friedel-Crafts reaction ossila.com
Indole Derivatives / Anti-inflammatory AgentsImportant intermediate for therapeutic compoundsIncorporation into heterocyclic structures orgsyn.org
5-Chloro-2-fluoro-3-(methylthio)benzoic acidReactive intermediateFacilitates formation of new chemical bonds

Spectroscopic and Structural Characterization in Chemical Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for elucidating the detailed structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, researchers can map out the carbon skeleton and the relative positions of hydrogen atoms.

The ¹H NMR spectrum of Methyl 5-chloro-2-fluorobenzoate provides key information about the electronic environment of the protons. The spectrum is expected to show signals corresponding to the three aromatic protons and the three protons of the methyl ester group. The methyl group protons appear as a distinct singlet, typically in the range of 3.8-4.0 ppm, due to the deshielding effect of the adjacent oxygen atom. The aromatic protons exhibit more complex splitting patterns due to spin-spin coupling with each other and with the fluorine atom.

The ¹³C NMR spectrum reveals eight distinct signals, corresponding to each unique carbon atom in the molecule. docbrown.infodocbrown.info The carbon of the carbonyl group (C=O) is typically found in the highly deshielded region of the spectrum (around 160-170 ppm). The methyl carbon of the ester group appears in the shielded region (around 50-60 ppm). The six aromatic carbons have chemical shifts influenced by the attached substituents (fluorine, chlorine, and carboxylate), with the carbon directly bonded to the highly electronegative fluorine atom showing a characteristic large chemical shift and a strong carbon-fluorine coupling constant.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic C-H 7.0 - 8.0 115 - 140
Methyl (-OCH₃) ~3.9 ~53
Carbonyl (C=O) N/A ~163
Aromatic C-F N/A ~158 (d, ¹JCF ≈ 250 Hz)
Aromatic C-Cl N/A ~134

Note: Predicted values are based on standard chemical shift ranges and data from similar structures. Actual experimental values may vary.

While 1D NMR provides initial data, two-dimensional (2D) NMR techniques are essential for definitive signal assignment, especially in complex molecules. slideshare.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. researchgate.netprinceton.edu For this compound, a COSY spectrum would show cross-peaks connecting adjacent protons on the aromatic ring. This allows for the unambiguous assignment of the H-3, H-4, and H-6 signals by tracing their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond C-H coupling). researchgate.netyoutube.com This technique would definitively link the singlet at ~3.9 ppm to the methyl carbon at ~53 ppm. Similarly, it would correlate each aromatic proton signal to its corresponding aromatic carbon signal, confirming the assignments made from the 1D spectra.

Table 2: Expected 2D NMR Correlations for this compound

2D NMR Technique Correlated Nuclei Expected Cross-Peaks Purpose
COSY ¹H - ¹H H-3 ↔ H-4; H-4 ↔ H-6 Establishes proton-proton adjacencies on the aromatic ring.

Vibrational Spectroscopy (FTIR and Raman) Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and its conformational properties.

The FTIR and Raman spectra of this compound are characterized by absorption bands corresponding to the vibrations of its specific functional groups. The most prominent band in the FTIR spectrum is typically the strong carbonyl (C=O) stretch of the ester group, found around 1720-1740 cm⁻¹. Other key vibrations include the C-O stretching of the ester, C-F and C-Cl stretching, and various vibrations of the benzene (B151609) ring (C=C stretching, C-H bending). nist.govthermofisher.comchemicalbook.com The positions of these bands can be subtly influenced by the molecule's conformation, particularly the orientation of the ester group relative to the aromatic ring. uc.pt

Table 3: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Ester (C=O) Stretch 1720 - 1740
Ester (C-O) Stretch 1200 - 1300
Aromatic C=C Stretch 1450 - 1600
Aryl-F Stretch 1100 - 1250
Aryl-Cl Stretch 1000 - 1100

To achieve a more profound understanding of the vibrational modes, experimental FTIR and Raman spectra are often correlated with spectra predicted through quantum chemical calculations, such as Density Functional Theory (DFT). uc.ptresearchgate.net Computational methods can calculate the vibrational frequencies and intensities for a proposed molecular structure. By comparing the calculated spectrum with the experimental one, researchers can confirm the assignment of complex vibrational bands and gain confidence in the structural model of the compound. researchgate.net This correlation is a powerful tool for verifying the identity and conformation of newly synthesized molecules.

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. It is used to confirm the molecular weight of a compound and can offer insights into its structure.

For this compound (C₈H₆ClFO₂), the monoisotopic mass is 188.00403 Da. uni.lu In high-resolution mass spectrometry (HRMS), the measured mass will be very close to this theoretical value, confirming the elemental composition. A key feature in the mass spectrum is the isotopic pattern of chlorine. The presence of two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance of 3:1, results in two distinct peaks for the molecular ion (M and M+2) and any chlorine-containing fragments, which is a definitive indicator of a chlorinated compound. nist.gov Predicted m/z values for common adducts are also used for confirmation. uni.lu

Table 4: Predicted Mass Spectrometry Data for this compound

Adduct / Ion Formula Predicted m/z
[M]⁺ [C₈H₆ClFO₂]⁺ 188.00348
[M+H]⁺ [C₈H₇ClFO₂]⁺ 189.01131
[M+Na]⁺ [C₈H₆ClFO₂Na]⁺ 210.99325

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is a powerful analytical technique used to determine the precise mass of a molecule, which in turn allows for the confident determination of its elemental formula. The monoisotopic mass of this compound, calculated from the sum of the masses of its constituent isotopes, is 188.00403 Da. uni.lu This value is a critical piece of data for the positive identification of the compound in complex mixtures and for verifying the success of a chemical synthesis.

The technique often involves the ionization of the molecule and the subsequent measurement of the mass-to-charge ratio (m/z) of the resulting ions. For this compound, several adducts can be formed and their predicted m/z values are key identifiers.

Adductm/z
[M+H]⁺189.01131
[M+Na]⁺210.99325
[M-H]⁻186.99675
[M+NH₄]⁺206.03785
[M+K]⁺226.96719

These exact mass measurements provide a high degree of confidence in the compound's identity, distinguishing it from other molecules with the same nominal mass.

X-ray Crystallography and Supramolecular Interactions

X-ray crystallography is an indispensable tool for determining the three-dimensional arrangement of atoms within a crystalline solid. This technique offers a detailed picture of the molecule's conformation and how it packs in the solid state, revealing crucial information about intermolecular forces.

While a specific X-ray crystal structure for this compound was not found in the provided search results, analysis of a closely related and more complex molecule, (5-chloroquinolin-8-yl)-2-fluorobenzoate, provides valuable insights into the likely conformation of the 2-fluorobenzoate (B1215865) moiety. mdpi.com In this related structure, the ester group and the attached phenyl ring are nearly coplanar, indicating a degree of rigidity. mdpi.com It is reasonable to infer that in the simpler this compound, the methyl ester and the chloro-fluorophenyl ring will also adopt a largely planar conformation to maximize conjugation and minimize steric hindrance. The specific bond lengths and angles would be defined by the electronic effects of the fluorine and chlorine substituents on the benzene ring.

PropertyValue
Molecular FormulaC₈H₆ClFO₂ nih.gov
Molecular Weight188.58 g/mol nih.gov
StereochemistryAchiral nih.gov

The arrangement of molecules in a crystal is dictated by a variety of intermolecular forces, including hydrogen bonds and, of particular relevance to halogenated compounds, halogen bonds. nih.govrsc.orgdntb.gov.ua A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. nih.govdntb.gov.ua

In the crystal structure of the related (5-chloroquinolin-8-yl)-2-fluorobenzoate, a notable C–Cl···F halogen bond is observed. mdpi.com This type of interaction, where a chlorine atom donates its σ-hole to a fluorine atom, plays a significant role in the crystal packing. mdpi.com Additionally, C–H···X (where X is a halogen) non-classical hydrogen bonds are present, further stabilizing the supramolecular assembly. mdpi.com These interactions lead to the formation of centrosymmetric dimers and chains within the crystal lattice. mdpi.com Given the presence of both chlorine and fluorine in this compound, it is highly probable that similar halogen bonding and C–H···halogen interactions would be key features in its solid-state structure, influencing its physical properties such as melting point and solubility.

Computational Chemistry and Quantum Chemical Studies

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to determine optimized molecular geometries, energies, and various electronic properties.

DFT calculations are instrumental in determining the most stable conformation of Methyl 5-chloro-2-fluorobenzoate. The geometry of the molecule is optimized to find the lowest energy state, providing precise information on bond lengths, bond angles, and dihedral angles.

Studies on similar ortho- and para-substituted halobenzoic acids have shown that the conformational preferences are dictated by a delicate balance of steric and electronic effects. For instance, in ortho-fluoro and chloro-substituted benzoic acids, the orientation of the carboxylic group relative to the halogen substituent significantly influences the molecule's stability. uc.pt It is established that for such compounds, the cis and trans conformations (referring to the orientation of the O-H bond relative to the C=O bond in the carboxylic acid group) have distinct energy levels. uc.pt For this compound, the rotation of the ester group relative to the benzene (B151609) ring would similarly lead to different conformers.

The presence of the fluorine atom at the ortho position and the chlorine atom at the meta position to the ester group introduces specific electronic interactions. The fluorine atom, being highly electronegative, can engage in intramolecular interactions with the ester group, influencing the planarity and stability of the molecule. DFT studies on related compounds, such as 2-chlorobenzoic acid, have revealed that conformers can have varying stabilities, with energy barriers to isomerization that can be quantified. uc.pt For this compound, the optimization would likely reveal a near-planar arrangement of the benzene ring and the ester group to maximize conjugation, with slight puckering due to steric hindrance from the ortho-fluorine.

A systematic scan of the potential energy surface by varying the key torsional angles, such as the C-C-O-C dihedral angle of the ester group, allows for the identification of all possible stable conformers and the transition states connecting them. uc.pt The relative energies of these conformers determine their population distribution at a given temperature.

Table 1: Representative Optimized Geometrical Parameters for a Substituted Benzoate (B1203000) (Data derived from analogous compounds) (Note: As a direct study on this compound is not available, these are representative values based on similar structures.)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-Cl1.74--
C-F1.35--
C=O1.21--
C-O (ester)1.36--
O-CH31.44--
C-C-Cl-119.5-
C-C-F-118.0-
O=C-O-123.0-
F-C-C-C--~0 or ~180
Cl-C-C-C--~0 or ~180

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. laurinpublishers.com The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability, chemical reactivity, and electronic transport properties. dntb.gov.ua

A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is expected to be localized primarily on the benzene ring, with significant contributions from the oxygen atoms of the ester group, while the LUMO is likely to be distributed over the entire molecule, including the carbonyl group and the aromatic ring.

In a computational study of the structurally similar Methyl 4-bromo-2-fluorobenzoate, the HOMO and LUMO energies were calculated to be -6.509 eV and -4.305 eV, respectively, resulting in an energy gap of 2.204 eV. dergipark.org.tr This relatively low energy gap indicates a high degree of chemical reactivity and a tendency for charge transfer within the molecule. dergipark.org.tr Similar values would be expected for this compound, with minor variations due to the different electronic effects of chlorine versus bromine.

Table 2: Frontier Molecular Orbital Energies and Related Properties for a Structurally Similar Compound (Methyl 4-bromo-2-fluorobenzoate) (Data from: Muthu, S., & Julie, A. (2021). IN SILICO DRUG EVALUATION AND DRUG RESEARCH OF BIOACTIVE MOLECULE METHYL 4-BROMO-2- FLUOROBENZOATE. Journal of Faculty of Pharmacy of Ankara, 45(2), 284-296.) dergipark.org.tr

PropertyValue (eV)
EHOMO-6.509
ELUMO-4.305
Energy Gap (ΔE)2.204

Electrostatic Potential (MEP) Mapping for Reactive Site Identification

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface and for predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netnih.gov The MEP map displays regions of different electrostatic potential in different colors. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow areas represent intermediate potential values. nih.govsemanticscholar.org

For this compound, the MEP map would show the most negative potential localized around the oxygen atoms of the carbonyl group, making this region a likely site for interaction with electrophiles or for hydrogen bonding. dergipark.org.tr The fluorine and chlorine atoms, despite their high electronegativity, also contribute to the negative potential around them. Conversely, the hydrogen atoms of the methyl group and the aromatic ring would exhibit positive potential, making them susceptible to nucleophilic attack. nih.gov The MEP analysis provides a visual representation of the molecule's reactivity, complementing the insights gained from FMO analysis. nih.gov

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs. nih.govnih.gov It is particularly useful for quantifying intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to the stability of the molecule.

NBO analysis involves transforming the delocalized molecular orbitals into a set of localized natural bond orbitals. The interactions between filled (donor) and empty (acceptor) NBOs can be quantified using second-order perturbation theory. The stabilization energy (E(2)) associated with these interactions indicates the strength of the delocalization.

In the case of this compound, significant delocalization is expected from the lone pairs of the oxygen, fluorine, and chlorine atoms to the antibonding orbitals of the aromatic ring and the carbonyl group. For the analogous Methyl 4-bromo-2-fluorobenzoate, a stabilization energy of 3.63 kcal/mol was calculated for the interaction between the oxygen atoms of the carbonyl group, indicating significant resonance stabilization. dergipark.org.tr NBO analysis would also reveal the charge distribution among the atoms, providing a more detailed picture than simple Mulliken population analysis.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Quantum chemical calculations, particularly DFT, can accurately predict various spectroscopic parameters, such as vibrational frequencies (IR and Raman), and NMR chemical shifts. nih.gov These theoretical predictions are invaluable for interpreting experimental spectra and for confirming the structure of the synthesized compound.

The calculated vibrational frequencies can be compared with experimental FT-IR and FT-Raman spectra to assign the observed bands to specific vibrational modes of the molecule. While there may be a systematic overestimation of frequencies in the calculated spectra, scaling factors can be applied to achieve excellent agreement with experimental data. nih.gov Similarly, NMR chemical shifts can be calculated and compared with experimental ¹H and ¹³C NMR spectra to aid in the structural elucidation.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor, typically a protein. nih.govmdpi.com This method is widely used in drug discovery to screen for potential drug candidates and to understand the molecular basis of their activity. bldpharm.com

For this compound, molecular docking simulations can be performed to assess its potential as an inhibitor of various biological targets. The docking process involves placing the ligand in the active site of the receptor and calculating the binding affinity, which is typically expressed as a docking score in kcal/mol. mdpi.com A lower (more negative) binding energy indicates a more stable ligand-receptor complex and a higher binding affinity. laurinpublishers.com

In a study on Methyl 4-bromo-2-fluorobenzoate, docking simulations against a fungal protein target yielded a binding energy of -5.00 kcal/mol, suggesting that the molecule could have antifungal properties. dergipark.org.tr The docking results also revealed the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. dergipark.org.tr Similar docking studies with this compound against various targets could reveal its potential biological activities and guide further experimental investigations.

Applications in Advanced Organic Materials and Pharmaceutical Intermediates

Utilization as a Synthetic Building Block in Pharmaceutical Chemistry

The structural features of methyl 5-chloro-2-fluorobenzoate make it a valuable starting material in the multi-step synthesis of complex pharmaceutical compounds. The presence of the fluorine and chlorine atoms allows for selective chemical modifications, enabling the construction of intricate molecular architectures.

This compound is a key intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs). Its role as a precursor is exemplified in the production of N-(4-chlorophenyl)-5-fluoro-1H-indazol-3-amine, a compound with potential therapeutic applications. The synthetic pathway involves the reaction of this compound with hydrazine, followed by further chemical transformations to yield the final indazole derivative. This process highlights the importance of the starting material in constructing the core structure of the API.

The utility of this compound extends to the synthesis of a broad range of bioactive compounds and their derivatives. It is a key starting material for producing various substituted benzoyl compounds, which are then elaborated into more complex molecules with desired biological activities. For instance, it can be used to synthesize 5-chloro-2-fluorobenzaldehyde, another important intermediate in pharmaceutical synthesis. The conversion of the methyl ester to other functional groups is a common strategy to access a variety of bioactive molecules.

Applications in Agrochemical Development

In addition to its role in pharmaceuticals, this compound is a valuable intermediate in the development of new agrochemicals. The halogenated phenyl ring is a common feature in many pesticides and herbicides. The specific substitution pattern of this compound allows for the synthesis of novel active ingredients with improved efficacy and selectivity. For example, it can be used as a starting material in the synthesis of complex heterocyclic compounds that exhibit insecticidal or fungicidal properties.

Development of Polymeric Materials

The unique electronic and structural properties of the fluorinated and chlorinated benzene (B151609) ring in this compound make it a suitable monomer or precursor for the synthesis of advanced polymeric materials with tailored properties.

A notable application in materials science is the use of derivatives of this compound in the creation of poly(phenylene ether)-based anion exchange membranes. These membranes are critical components in electrochemical devices such as fuel cells and electrolyzers. The fluorinated and chlorinated groups can influence the polymer's properties, including its ion conductivity and stability. Specifically, the related compound 4-chloro-2-fluorobenzoic acid, which can be derived from this compound, is used in the synthesis of these advanced membranes.

Structure-Reactivity Relationships in Synthetic Pathways

The reactivity of this compound is governed by the interplay of the electron-withdrawing effects of the fluorine, chlorine, and methyl ester groups on the aromatic ring. The fluorine atom at the ortho position to the ester group significantly influences the regioselectivity of nucleophilic aromatic substitution reactions. This allows for controlled modifications of the benzene ring, which is a key aspect of its utility as a synthetic building block. Understanding these structure-reactivity relationships is crucial for designing efficient synthetic routes to target molecules.

Influence of Halogen Substituents on Reaction Regioselectivity and Yield

In the context of SNAr reactions, the rate-determining step is typically the initial addition of the nucleophile to the aromatic ring, which results in the formation of a negatively charged intermediate known as a Meisenheimer complex. stackexchange.com The stability of this complex is paramount; substituents that can effectively stabilize this negative charge will activate the ring towards nucleophilic attack and influence the position of that attack.

The fluorine atom at the C-2 position and the chlorine atom at the C-5 position, along with the methyl carboxylate group at C-1, are all electron-withdrawing groups. Their combined influence creates a significant polarization of the aromatic ring. The strong negative inductive effect (-I) of the fluorine atom, being the most electronegative element, plays a dominant role in stabilizing the Meisenheimer complex. stackexchange.com This effect is most pronounced at the carbon atom to which the fluorine is attached (ipso-position) and the adjacent ortho and para positions.

Consequently, in nucleophilic aromatic substitution reactions, the fluorine atom is generally more activating than chlorine for nucleophilic attack. stackexchange.com This is because its powerful inductive effect lowers the energy of the transition state leading to the Meisenheimer complex, even though fluoride (B91410) is a poorer leaving group than chloride in many contexts. stackexchange.com

In the case of this compound, the primary sites for nucleophilic attack are the carbon atoms bearing the halogen substituents. The fluorine atom at C-2 and the chlorine atom at C-5 are the potential leaving groups. The directing influence of the substituents generally favors nucleophilic attack at the most electron-deficient positions. The strong electron-withdrawing nature of the fluorine atom significantly activates the C-2 position for substitution.

Studies on related polyhalogenated aromatic compounds have provided insights into the relative activating effects of different halogens. For instance, in chloropolyfluoropyridines, the activating influence of a chlorine atom was found to be greater when it is ortho to the reaction center compared to meta or para positions. rsc.org While a direct comparison, the principles can be applied to understand the reactivity of this compound.

The reaction of this compound with nucleophiles such as amines or hydrazines can lead to the substitution of either the fluorine or the chlorine atom. The regioselectivity is often dependent on the reaction conditions and the nature of the nucleophile. For example, in the synthesis of substituted phenylhydrazines from halogenated precursors, the choice of solvent and temperature can influence which halogen is displaced. google.comgoogle.com

The following table summarizes the electronic effects of the substituents on this compound and their likely influence on the regioselectivity of nucleophilic aromatic substitution.

SubstituentPositionInductive Effect (-I)Mesomeric Effect (-M/+M)Overall Effect on RingExpected Influence on Regioselectivity
-COOCH₃ C-1StrongStrongStrongly Deactivating, Meta-directingEnhances electrophilicity of the ring, directs attack to C-2 and C-4 (ortho and para to the ester, but these are substituted)
-F C-2Very StrongWeak (+M)Strongly Deactivating, Ortho/Para-directingActivates the ring for nucleophilic attack, particularly at C-2. stackexchange.com
-Cl C-5StrongWeak (+M)Deactivating, Ortho/Para-directingActivates the ring for nucleophilic attack at C-5.

The yield of these substitution reactions is also a function of the stability of the Meisenheimer complex. The presence of multiple electron-withdrawing groups, as in this compound, generally leads to higher yields by stabilizing the intermediate and lowering the activation energy of the reaction. For instance, the synthesis of (5-chloroquinolin-8-yl)-2-fluorobenzoate, a related compound, proceeds with a high yield, underscoring the reactivity of the acyl chloride precursor facilitated by the halogen substituent. mdpi.com

In reactions where either halogen could be displaced, the outcome is a delicate balance of the activating effect of the substituent and its ability to function as a leaving group. While fluorine is more activating for the initial nucleophilic attack due to its electronegativity, the carbon-fluorine bond is stronger than the carbon-chlorine bond, making fluoride a less favorable leaving group. However, in many SNAr reactions, the formation of the Meisenheimer complex is the slow step, making the activating effect of the fluorine the dominant factor in determining the reaction's success and often its regiochemical outcome. stackexchange.com

Future Research Directions and Methodological Advancements for Methyl 5 Chloro 2 Fluorobenzoate

The continued relevance of methyl 5-chloro-2-fluorobenzoate as a key intermediate in the synthesis of pharmaceuticals and agrochemicals necessitates ongoing innovation in its production and characterization. Future research is poised to focus on several key areas, aiming to enhance synthetic efficiency, deepen molecular understanding, and align production with the principles of sustainable chemistry. These advancements are critical for developing more economical, environmentally benign, and sophisticated applications for this versatile compound.

Q & A

Basic Questions

Q. What are the optimal synthetic strategies for Methyl 5-chloro-2-fluorobenzoate, and how can reaction parameters be adjusted to improve yield?

  • Methodological Answer : this compound is typically synthesized via esterification of 5-chloro-2-fluorobenzoic acid using methanol under acidic catalysis (e.g., concentrated H₂SO₄). Key parameters include reaction temperature (60–80°C), catalyst concentration, and reaction time (12–24 hours). Progress can be monitored by TLC or HPLC. Purification via recrystallization or column chromatography enhances purity. The benzoic acid precursor (ClC₆H₃(F)CO₂H) is commercially available and serves as a critical starting material .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H NMR identifies substituent positions through coupling patterns (e.g., meta-fluorine splitting). ¹⁹F NMR provides direct evidence of fluorine’s electronic environment.
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (C₈H₆ClFO₂, ~188.58 g/mol).
  • X-ray Diffraction (XRD) : Single-crystal XRD with SHELXL refinement (via the SHELX suite) resolves bond lengths, angles, and crystal packing. SHELX’s robustness in handling small-molecule data ensures precise structural elucidation .

Advanced Research Questions

Q. How do the electronic effects of chloro and fluoro substituents influence the reactivity of this compound in nucleophilic aromatic substitution (NAS)?

  • Methodological Answer : The electron-withdrawing fluorine (meta to the ester) activates the ring for NAS at specific positions, while the chlorine (para to fluorine) exerts a weaker deactivating effect. Computational studies (e.g., DFT) using Gaussian or ORCA software can map electron density and predict regioselectivity. Compare with derivatives like Methyl 3,5-dichloro-2-fluorobenzoate to isolate substituent effects .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR coupling) for this compound derivatives?

  • Methodological Answer : Contradictions often arise from solvent effects or overlapping signals. Use deuterated solvents (e.g., DMSO-d₆) to minimize exchange broadening. Employ 2D NMR techniques (COSY, HSQC) to assign signals unambiguously. Cross-validate with XRD data, as SHELXL provides definitive structural confirmation .

Q. What computational methods predict the regioselectivity of this compound in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model transition states and activation energies. Analyze Fukui indices to identify reactive sites. PubChem’s computational data (e.g., InChIKey, SMILES) can be imported into molecular modeling software like Avogadro or Schrödinger Suite for visualization .

Q. What are the best practices for handling and storing this compound to ensure experimental stability?

  • Methodological Answer : Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis. Avoid exposure to moisture or strong bases. Conduct stability assays via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) monitored by HPLC. Safety protocols from SDS guidelines (e.g., Combi-Blocks’ recommendations) should be followed .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.